YH239-EE

Vue d'ensemble

Description

YH239-EE est un puissant inhibiteur de l'interaction p53-MDM2 et un agent induisant l'apoptose. Il s'agit de l'ester éthylique du composé d'acide carboxylique libre YH239. Ce composé a montré un potentiel significatif dans l'inhibition de la croissance des cellules avec p53 de type sauvage en perturbant l'interaction p53-MDM2, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in inducing apoptosis in cancer cells by inhibiting the p53-MDM2 interaction

Medicine: Explored as a potential therapeutic agent for treating cancers with wild-type p53, particularly acute myeloid leukemia

Industry: Utilized in the development of new anticancer drugs targeting the p53-MDM2 interaction

Mécanisme D'action

Target of Action

The primary target of YH239-EE is the mouse double minute 2 (MDM2) proto-oncogene . MDM2 primarily regulates the expression of p53, a transcription factor involved in cell cycle regulation, apoptotic cell death, and maintenance of genetic stability . This makes MDM2 an attractive target for cancer therapy .

Mode of Action

This compound acts as a p53-MDM2 interaction inhibitor . It inhibits the interaction between p53 and MDM2, disrupting their protein-protein interaction . This results in elevated p53 levels, leading to cell cycle arrest, DNA repair, or elimination by apoptosis .

Biochemical Pathways

The inhibition of the p53-MDM2 interaction by this compound affects the p53 signaling pathway . In the presence of stress such as DNA damage, the interaction between p53 and MDM2 is disrupted, leading to elevated p53 levels . This triggers a series of downstream effects including cell cycle arrest, DNA repair, or apoptosis .

Result of Action

This compound has been shown to induce apoptosis in various cell lines . For example, it has been found to cause more apoptosis and necrosis in the MCF7 cell line compared to YH239 without the ethyl ester . The (+) enantiomer of this compound demonstrated a markedly higher induction of apoptosis and necrosis in MCF7 cells compared to the (-) enantiomer .

Analyse Biochimique

Biochemical Properties

YH239-EE plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the interaction between p53 and MDM2, thereby stabilizing and activating p53. This interaction leads to the induction of apoptosis in cancer cells. The compound also interacts with caspases, particularly caspase-3 and caspase-7, which are essential for the execution phase of apoptosis .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, particularly the MCF7 cell line, this compound induces apoptosis and necrosis. The compound influences cell signaling pathways by activating p53, leading to cell cycle arrest and apoptosis. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the p53-MDM2 complex, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in apoptosis and cell cycle arrest. This compound also induces the activation of caspase-3 and caspase-7, further promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its ability to induce apoptosis in cancer cells over extended periods, although the rate of apoptosis may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to apoptosis and cell cycle regulation. The compound interacts with enzymes such as caspases and cofactors that facilitate its pro-apoptotic effects. This compound also affects metabolic flux by altering the levels of metabolites involved in cell survival and death .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in cancer cells, where it exerts its therapeutic effects. This compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to interact with the p53-MDM2 complex in the nucleus to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, enhancing its efficacy .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

YH239-EE est synthétisé à partir de son composé parent YH239 par estérification. Le processus implique la réaction de YH239 avec de l'éthanol en présence d'un catalyseur approprié dans des conditions contrôlées pour former l'ester éthylique, this compound .

Méthodes de production industrielle

La production industrielle de this compound suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté, et la réaction est effectuée dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

YH239-EE subit principalement des réactions d'estérification et d'hydrolyse. Le processus d'estérification convertit YH239 en this compound, tandis que l'hydrolyse peut convertir this compound en YH239 .

Réactifs et conditions courants

Estérification: Éthanol et un catalyseur approprié (par exemple, l'acide sulfurique) sous conditions de reflux.

Principaux produits

Estérification: this compound (ester éthylique de YH239).

Hydrolyse: YH239 (composé d'acide carboxylique libre).

Applications de la recherche scientifique

Chimie: Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie: Étudié pour son rôle dans l'induction de l'apoptose dans les cellules cancéreuses en inhibant l'interaction p53-MDM2

Médecine: Exploré comme agent thérapeutique potentiel pour le traitement des cancers avec p53 de type sauvage, en particulier la leucémie myéloïde aiguë

Industrie: Utilisé dans le développement de nouveaux médicaments anticancéreux ciblant l'interaction p53-MDM2

Mécanisme d'action

This compound exerce ses effets en inhibant l'interaction entre p53 et MDM2. Cette inhibition conduit à la stabilisation et à l'activation de p53, une protéine suppresseur de tumeur qui régule le cycle cellulaire et l'apoptose. En empêchant MDM2 de se lier à p53, this compound permet à p53 de s'accumuler et d'activer les cibles en aval qui induisent l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

YH239-EE est unique en raison de sa forte puissance et de sa spécificité dans l'inhibition de l'interaction p53-MDM2. Les composés similaires comprennent:

Nutlin-3a: Un autre inhibiteur puissant de p53-MDM2 mais avec des propriétés structurelles différentes.

RG7112: Un inhibiteur de p53-MDM2 avec des applications cliniques en thérapie anticancéreuse.

This compound se distingue par son activité supérieure dans l'induction de l'apoptose dans les cellules de leucémie myéloïde aiguë par rapport à ces composés de référence .

Propriétés

IUPAC Name |

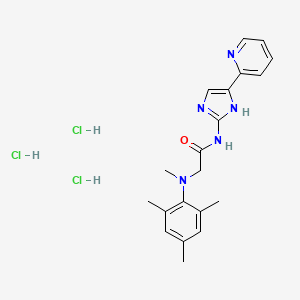

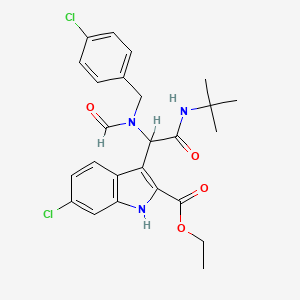

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUBDDRFPQLPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)

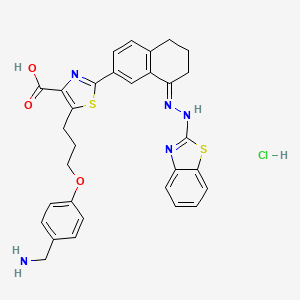

![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)

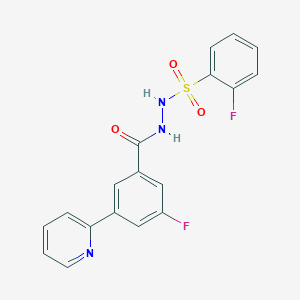

![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)